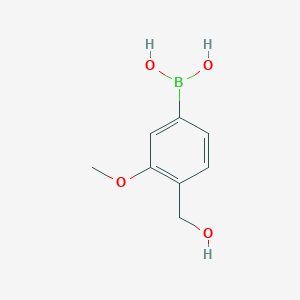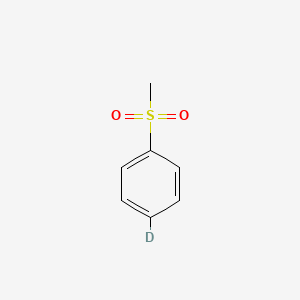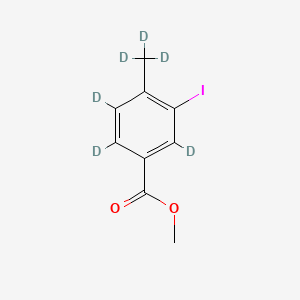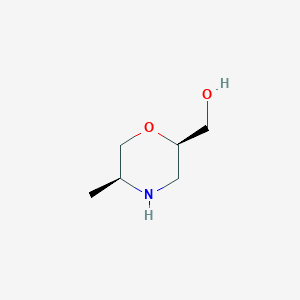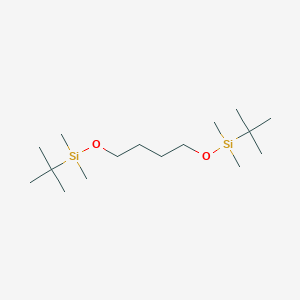
3'-Deoxyuridine-5'-triphosphate trisodium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3’-Deoxyuridine-5’-triphosphate trisodium is a nucleotide analogue that inhibits DNA-dependent RNA polymerases I and II by competitively blocking the incorporation of uridine triphosphate into RNA. This compound has a dissociation constant (Ki) of 2.0 μM . It is primarily used in molecular biology research to study RNA synthesis and its regulation.
準備方法
3’-Deoxyuridine-5’-triphosphate trisodium is synthesized starting from cordycepin in good yield . The synthetic route involves the phosphorylation of cordycepin to form the triphosphate derivative. The reaction conditions typically include the use of phosphorylating agents and appropriate solvents to facilitate the reaction. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
化学反応の分析
3’-Deoxyuridine-5’-triphosphate trisodium undergoes several types of chemical reactions, including:
Substitution Reactions: It can participate in substitution reactions where the triphosphate group is replaced by other functional groups.
Hydrolysis: The compound can be hydrolyzed to form deoxyuridine and inorganic phosphate.
Oxidation and Reduction: While specific oxidation and reduction reactions are less common, the compound’s nucleotide structure allows for potential redox reactions under certain conditions.
Common reagents used in these reactions include phosphorylating agents, acids, and bases. The major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
3’-Deoxyuridine-5’-triphosphate trisodium has a wide range of scientific research applications:
Chemistry: It is used to study the mechanisms of nucleotide incorporation and the effects of nucleotide analogues on RNA synthesis.
Biology: The compound is employed in molecular biology to investigate the regulation of RNA polymerases and the synthesis of RNA in various biological systems.
Medicine: Research involving this compound helps in understanding the role of nucleotide analogues in antiviral therapies and the development of new therapeutic agents.
Industry: It is used in the production of nucleotide-based products and in the development of diagnostic tools for detecting RNA synthesis and regulation.
作用機序
The mechanism of action of 3’-Deoxyuridine-5’-triphosphate trisodium involves its competitive inhibition of DNA-dependent RNA polymerases I and II. By blocking the incorporation of uridine triphosphate into RNA, the compound effectively halts RNA synthesis. This inhibition is crucial for studying the regulation of RNA polymerases and understanding the molecular pathways involved in RNA synthesis .
類似化合物との比較
3’-Deoxyuridine-5’-triphosphate trisodium is unique compared to other nucleotide analogues due to its specific inhibition of RNA polymerases I and II. Similar compounds include:
Deoxyuridine-5’-triphosphate: Another nucleotide analogue that inhibits DNA synthesis.
Idoxuridine: A pyrimidine analogue used as an antiviral agent.
Cordycepin: The precursor for the synthesis of 3’-Deoxyuridine-5’-triphosphate trisodium, used in various biological studies.
These compounds share similarities in their nucleotide structures but differ in their specific targets and applications.
特性
分子式 |
C9H12N2Na3O14P3 |
|---|---|
分子量 |
534.09 g/mol |
IUPAC名 |
trisodium;[[[(2S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-hydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] hydrogen phosphate |
InChI |
InChI=1S/C9H15N2O14P3.3Na/c12-6-3-5(23-8(6)11-2-1-7(13)10-9(11)14)4-22-27(18,19)25-28(20,21)24-26(15,16)17;;;/h1-2,5-6,8,12H,3-4H2,(H,18,19)(H,20,21)(H,10,13,14)(H2,15,16,17);;;/q;3*+1/p-3/t5-,6+,8+;;;/m0.../s1 |
InChIキー |
UYUYUMCIVOBKCF-MILVPLDLSA-K |
異性体SMILES |
C1[C@H](O[C@H]([C@@H]1O)N2C=CC(=O)NC2=O)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-].[Na+].[Na+].[Na+] |
正規SMILES |
C1C(OC(C1O)N2C=CC(=O)NC2=O)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-].[Na+].[Na+].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


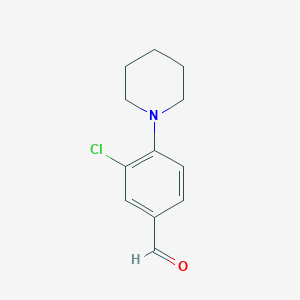
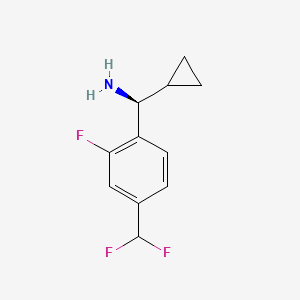
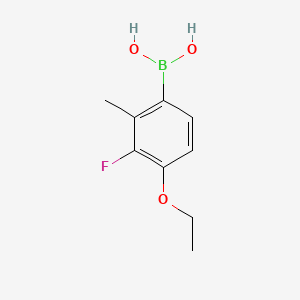

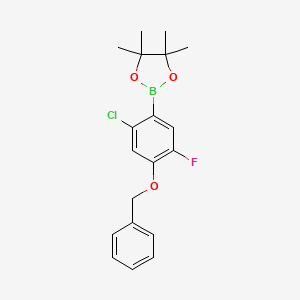
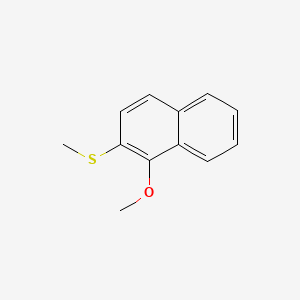
![(S)-10-Amino-1H,3H,5H-spiro[benzo[d]pyrazolo[1,2-a][1,2]diazepine-2,1'-cyclopropane]-5,11(10H)-dione](/img/structure/B14029509.png)

